molecular formula C18H26O4 B14269639 1-(4-Hydroxy-3-methoxyphenyl)undecane-3,5-dione CAS No. 154440-04-7

1-(4-Hydroxy-3-methoxyphenyl)undecane-3,5-dione

Katalognummer: B14269639
CAS-Nummer: 154440-04-7
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: OSUOFMBHADOVAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Hydroxy-3-methoxyphenyl)undecane-3,5-dione is a chemical compound with the molecular formula C19H28O4-Gingerdione. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a dione structure, which contribute to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)undecane-3,5-dione typically involves the reaction of vanillin with appropriate aliphatic ketones under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Hydroxy-3-methoxyphenyl)undecane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxy-3-methoxyphenyl)undecane-3,5-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of flavoring agents and fragrances

Wirkmechanismus

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)undecane-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Hydroxy-3-methoxyphenyl)undecane-3,5-dione is unique due to its specific structural features, such as the undecane backbone and the presence of both hydroxy and methoxy groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds like curcumin and paradol .

Eigenschaften

CAS-Nummer

154440-04-7

Molekularformel

C18H26O4

Molekulargewicht

306.4 g/mol

IUPAC-Name

1-(4-hydroxy-3-methoxyphenyl)undecane-3,5-dione

InChI

InChI=1S/C18H26O4/c1-3-4-5-6-7-15(19)13-16(20)10-8-14-9-11-17(21)18(12-14)22-2/h9,11-12,21H,3-8,10,13H2,1-2H3

InChI-Schlüssel

OSUOFMBHADOVAX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.